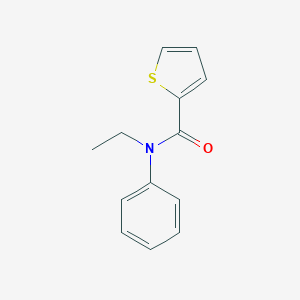
N,N-dibenzylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzylthiophene-2-carboxamide, also known as DBTCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of N,N-dibenzylthiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the growth of bacteria and reducing inflammation. N,N-dibenzylthiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
N,N-dibenzylthiophene-2-carboxamide has been found to have a low toxicity profile and has been shown to be well-tolerated in animal studies. It has been found to have anti-inflammatory and antimicrobial effects, as well as potential applications in organic electronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dibenzylthiophene-2-carboxamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemicals. Additionally, N,N-dibenzylthiophene-2-carboxamide has unique electronic properties that make it a potential candidate for use in organic electronics. One limitation of using N,N-dibenzylthiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on N,N-dibenzylthiophene-2-carboxamide. One area of interest is its potential applications in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action of N,N-dibenzylthiophene-2-carboxamide and its potential applications in the treatment of bacterial infections and inflammatory diseases. Further studies are also needed to explore the potential side effects of N,N-dibenzylthiophene-2-carboxamide and its long-term safety profile.
In conclusion, N,N-dibenzylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have antimicrobial and anti-inflammatory properties, as well as potential applications in organic electronics. Further research is needed to fully understand the potential applications and limitations of N,N-dibenzylthiophene-2-carboxamide.
Métodos De Síntesis
N,N-dibenzylthiophene-2-carboxamide can be synthesized through a variety of methods, including the reaction of thiophene-2-carboxylic acid with benzylamine in the presence of a catalyst. This method yields a high purity product and is relatively simple to carry out. Other methods include the reaction of thiophene-2-carboxylic acid with benzyl chloride followed by reaction with ammonia, or the use of a palladium-catalyzed reaction between thiophene-2-carboxylic acid and benzyl bromide.
Aplicaciones Científicas De Investigación
N,N-dibenzylthiophene-2-carboxamide has been studied for its potential applications in a variety of scientific areas. It has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. Additionally, N,N-dibenzylthiophene-2-carboxamide has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N,N-dibenzylthiophene-2-carboxamide has also been studied for its potential use in organic electronics due to its unique electronic properties.
Propiedades
Fórmula molecular |
C19H17NOS |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N,N-dibenzylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NOS/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Clave InChI |
ASTXNWPSIPDNBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)


![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

